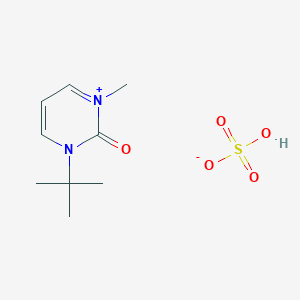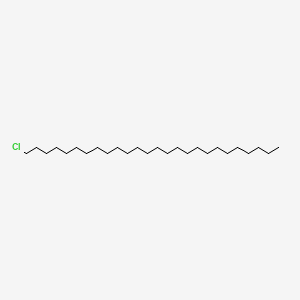
1-Chlorohexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohexacosane is an organic compound with the molecular formula C26H53Cl . It belongs to the class of chlorinated hydrocarbons, specifically a long-chain alkyl chloride. This compound is characterized by a long carbon chain with a chlorine atom attached to one end. It is primarily used in various chemical synthesis processes and has applications in different scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorohexacosane can be synthesized through the chlorination of hexacosane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the hexacosane molecule. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hexacosane and chlorine gas through a reactor equipped with UV light sources. The reaction is monitored to ensure complete chlorination and the product is purified through distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorohexacosane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Reduction Reactions: The compound can be reduced to hexacosane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Ethers: Formed from nucleophilic substitution with alkoxide ions.
Amines: Formed from nucleophilic substitution with amines.
Hexacosane: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-Chlorohexacosane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of long-chain alkyl derivatives.
Biology: Studied for its effects on biological membranes due to its long hydrophobic chain, which can interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems where long-chain alkyl groups can enhance the lipophilicity of drug molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 1-chlorohexacosane primarily involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used. The long hydrophobic chain of this compound also allows it to interact with lipid membranes, potentially altering their properties .
Comparación Con Compuestos Similares
1-Chlorohexadecane: A shorter-chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
1-Chlorooctadecane: Another analog with an intermediate chain length between hexadecane and hexacosane.
1-Chlorodocosane: A compound with a slightly shorter chain than hexacosane but similar chemical behavior.
Uniqueness: 1-Chlorohexacosane is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to its shorter-chain analogs. This makes it particularly useful in applications requiring long-chain alkyl groups .
Propiedades
Número CAS |
56134-53-3 |
|---|---|
Fórmula molecular |
C26H53Cl |
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
1-chlorohexacosane |
InChI |
InChI=1S/C26H53Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 |
Clave InChI |
OMQRHANPZIOLFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


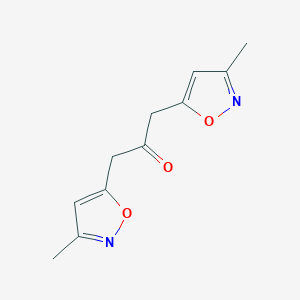
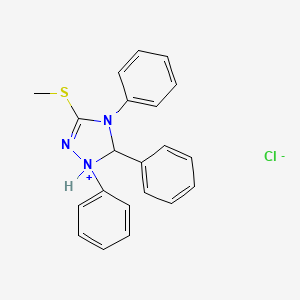
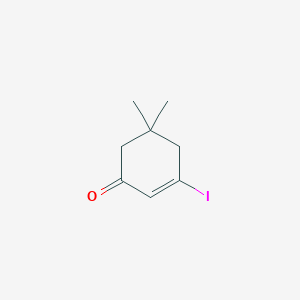
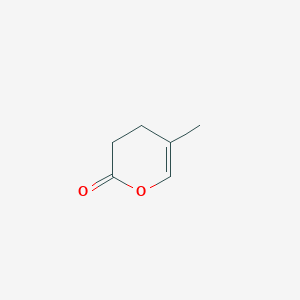

octylsulfanium bromide](/img/structure/B14629853.png)
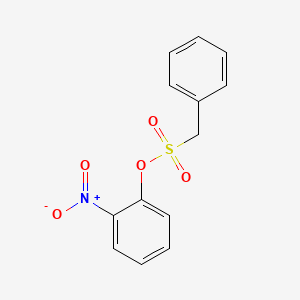
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
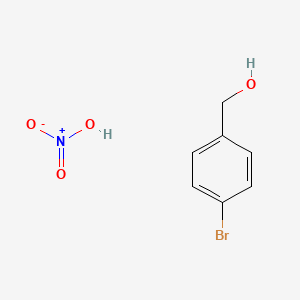
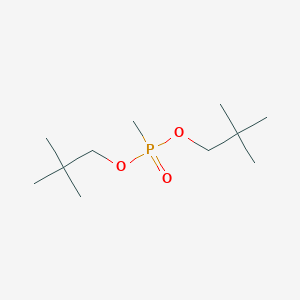
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)

